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molecular formula C11H13NO B8789061 3-(1H-indol-4-yl)propan-1-ol

3-(1H-indol-4-yl)propan-1-ol

Cat. No. B8789061
M. Wt: 175.23 g/mol
InChI Key: UCTYHXOLZCRTIJ-UHFFFAOYSA-N
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Patent
US07645752B2

Procedure details

To a suspension of 10% palladium on carbon (200 mg) in absolute ethanol (30 mL) was added a solution of (2E)-3-(1H-indol-4-yl)prop-2-en-1-ol (0.98 g, 5.66 mmol) in ethyl acetate (30 mL) and the mixture hydrogenated at 50 psi for 15 min. The reaction mixture was filtered through celite and concentrated in vacuo to give a light purple syrup. (2E)-3-(1H-indol-4-yl)prop-2-en-1-ol was prepared by the method of Kardos, N.; Genet J-P. Tetrahedron Asymmetry 1994, 5, 1525-1533, which is incorporated herein by reference in its entirety. Purification by flash chromatography (20% to 50% ethyl acetate/hexane) gave the title compound as a colorless syrup (0.92 g, 93%). MS (ES+) m/z 176.2 (M+H).
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[C:5](/[CH:10]=[CH:11]/[CH2:12][OH:13])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1>[Pd].C(O)C.C(OCC)(=O)C>[NH:1]1[C:9]2[C:4](=[C:5](/[CH:10]=[CH:11]/[CH2:12][OH:13])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[NH:1]1[C:9]2[C:4](=[C:5]([CH2:10][CH2:11][CH2:12][OH:13])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
N1C=CC2=C(C=CC=C12)/C=C/CO
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light purple syrup
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (20% to 50% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=CC2=C(C=CC=C12)/C=C/CO
Name
Type
product
Smiles
N1C=CC2=C(C=CC=C12)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 185.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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